[6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone
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Overview
Description
[6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone is a complex organic compound with significant scientific interest. It is known for its role as an impurity in the nonsteroidal, selective estrogen receptor modulator (SERM), Raloxifene . This compound has a molecular formula of C28H27NO4S and a molecular weight of 473.58 g/mol .
Preparation Methods
The synthesis of [6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone involves several steps. One common method includes the reaction of 6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophene with 4-(2-piperidin-1-ylethoxy)benzoyl chloride under specific conditions . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) or methanol and is carried out at a controlled temperature to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Scientific Research Applications
[6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone has several scientific research applications:
Mechanism of Action
The compound exerts its effects by interacting with estrogen receptors in the body. It acts as a selective estrogen receptor modulator, binding to the receptor and influencing the transcription of estrogen-responsive genes . This interaction can lead to various biological effects, including modulation of bone density and inhibition of breast cancer cell proliferation .
Comparison with Similar Compounds
Similar compounds include other selective estrogen receptor modulators such as tamoxifen and toremifene . Compared to these compounds, [6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone has unique structural features that may influence its binding affinity and specificity for estrogen receptors . This uniqueness makes it a valuable compound for research and development in the field of selective estrogen receptor modulators.
Properties
Molecular Formula |
C28H29NO4S |
---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
[6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone |
InChI |
InChI=1S/C28H29NO4S/c30-21-8-4-20(5-9-21)28-26(24-13-10-22(31)18-25(24)34-28)27(32)19-6-11-23(12-7-19)33-17-16-29-14-2-1-3-15-29/h4-13,18,26,28,30-31H,1-3,14-17H2 |
InChI Key |
IKZMTNSYXDOFJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O |
Origin of Product |
United States |
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